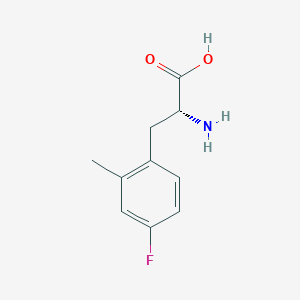
D-2-Methyl-4-fluorophe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-2-Methyl-4-fluorophe is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-2-Methyl-4-fluorophenylalanine, often referred to as Fmoc-α-methyl-L-4-fluorophenylalanine, is a fluorinated amino acid derivative that plays a significant role in various biological applications. This compound is primarily utilized in peptide synthesis, drug development, and research into cancer therapeutics. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
D-2-Methyl-4-fluorophenylalanine has the following chemical properties:
- Molecular Formula : C₉H₁₁FNO₂
- Molecular Weight : 181.19 g/mol
- Chemical Structure : The presence of a fluorine atom enhances the lipophilicity and biological activity of the compound, making it a valuable building block in medicinal chemistry.
1. Peptide Synthesis
Fmoc-α-methyl-L-4-fluorophenylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure allows for the creation of complex peptide sequences with high purity, making it essential in developing therapeutic peptides.
2. Drug Development
The fluorinated structure of D-2-Methyl-4-fluorophenylalanine enhances the biological activity of peptides. Studies have shown that this compound can improve the efficacy and selectivity of drugs, particularly in targeting specific biological pathways related to disease states.
3. Cancer Therapeutics
Research indicates that D-2-Methyl-4-fluorophenylalanine exhibits promising effects on various cancer cell lines. By modifying peptides with this amino acid, researchers are exploring targeted therapies that minimize damage to healthy tissues while effectively attacking cancer cells .
Antioxidant Activity
Research has demonstrated that D-2-Methyl-4-fluorophenylalanine exhibits antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH method, which measures the reduction of DPPH absorption at 517 nm as an indicator of antioxidant capacity.
| Compound | Concentration (μM) | % Inhibition | IC50 (μM) |
|---|---|---|---|
| D-2-Methyl-4-fluorophenylalanine | 250 | 96.90% ± 1.39% | 39.79 |
| Ascorbic Acid (Control) | 250 | 91.26% ± 0.49% | 107.67 |
| Butylated Hydroxyanisole (BHA) | 250 | 89.30% ± 1.37% | 51.62 |
The results indicate that D-2-Methyl-4-fluorophenylalanine has a higher scavenging activity compared to standard antioxidants like ascorbic acid and BHA, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Antifungal Activity
In addition to its antioxidant properties, D-2-Methyl-4-fluorophenylalanine has been studied for its antifungal activity. A recent study evaluated its efficacy against various fungal strains, showing promising results that warrant further investigation into its application as an antifungal agent .
Case Studies
Several case studies have highlighted the importance of D-2-Methyl-4-fluorophenylalanine in biological research:
- Targeted Drug Delivery : In a study focused on bioconjugation processes, researchers successfully attached D-2-Methyl-4-fluorophenylalanine to biomolecules for enhanced targeted drug delivery systems, demonstrating improved therapeutic potential .
- Cancer Cell Line Studies : A comprehensive analysis involving multiple cancer cell lines revealed that peptides incorporating D-2-Methyl-4-fluorophenylalanine exhibited selective cytotoxicity, highlighting its role in developing targeted cancer therapies .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUDTPFZZINJC-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














